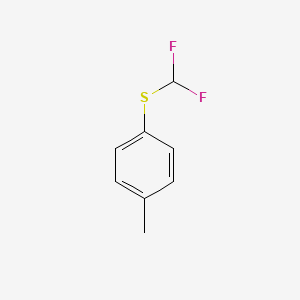

4-(Difluoromethylthio)toluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethylsulfanyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOWVOYXPNBQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Difluoromethylthiolated Arenes

Direct Difluoromethylthiolation Strategies for Aromatic Scaffolds

Direct C–H difluoromethylthiolation of arenes represents an efficient and atom-economical approach to accessing these valuable compounds. These methods can be classified based on the nature of the difluoromethylthiolating species: electrophilic, nucleophilic, or radical.

Electrophilic difluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that serves as an electrophilic "SCF2H+" source. This approach is particularly suitable for arenes that are amenable to electrophilic aromatic substitution.

A significant advancement in electrophilic difluoromethylthiolation was the development of N-difluoromethylthiophthalimide, a stable and readily handled crystalline solid. acs.orgnih.gov This reagent has proven to be effective for the difluoromethylthiolation of a wide array of nucleophiles, including electron-rich heteroarenes and aryl boronic acids. acs.orgsemanticscholar.org

The reaction of electron-rich arenes, such as indoles and pyrroles, with N-difluoromethylthiophthalimide can be promoted by Lewis acids like trimethylsilyl chloride (Me3SiCl). acs.org For less reactive arenes like toluene (B28343), a direct Friedel-Crafts-type reaction is challenging. However, a copper-catalyzed coupling of the corresponding aryl boronic acid with N-difluoromethylthiophthalimide provides an effective route to the desired product. For instance, the reaction of 4-methylphenylboronic acid with N-difluoromethylthiophthalimide in the presence of a copper(I) iodide catalyst and a bipyridine ligand affords 4-(Difluoromethylthio)toluene in good yield. acs.org

Table 1: Copper-Catalyzed Difluoromethylthiolation of Aryl Boronic Acids with N-Difluoromethylthiophthalimide acs.org

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | This compound | 85 |

| 2 | Phenylboronic acid | (Difluoromethylthio)benzene | 92 |

| 3 | 4-Methoxyphenylboronic acid | 1-(Difluoromethylthio)-4-methoxybenzene | 95 |

| 4 | 3-Chlorophenylboronic acid | 1-Chloro-3-(difluoromethylthio)benzene | 78 |

Besides N-difluoromethylthiophthalimide, other reagents have been developed for electrophilic difluoromethylthiolation. One such reagent is S-(difluoromethyl)benzenesulfonothioate (PhSO2SCF2H), which can act as an electrophilic difluoromethylthiolating agent under certain conditions. nih.govnih.gov While it is often used as a radical precursor, its electrophilic potential can be harnessed in the presence of Lewis acids. Another class of reagents includes sulfonium salts, which have been employed for electrophilic (ethoxycarbonyl)difluoromethylthiolation. acs.org

The direct electrophilic difluoromethylthiolation of unactivated arenes like toluene remains a challenge, often requiring harsh conditions or the use of more reactive derivatives such as boronic acids or organometallic reagents.

Nucleophilic difluoromethylthiolation involves the reaction of an electrophilic aromatic compound with a nucleophilic "–SCF2H" source. This strategy is complementary to electrophilic methods and is suitable for arenes bearing electron-withdrawing groups.

The generation of a difluoromethylthiolate anion (CF2HS⁻) or its synthetic equivalent is a key challenge in this approach. One method involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as a difluoromethyl source. For instance, the reaction of TMSCF2H with elemental sulfur in the presence of a suitable activator can generate a nucleophilic difluoromethylthiolating species. However, the direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 4-chlorotoluene to produce this compound is generally not feasible due to the low electrophilicity of the aromatic ring. This approach is more effective for highly electron-deficient aromatic systems.

Another approach involves the use of preformed nucleophilic reagents. For example, the silver complex [(SIPr)AgSCF2H] has been developed as a nucleophilic difluoromethylthiolating reagent. nih.gov

Radical-mediated difluoromethylthiolation has emerged as a powerful tool for the functionalization of a broad range of aromatic compounds, including those that are not amenable to electrophilic or nucleophilic approaches. researchgate.net This method involves the generation of the difluoromethylthiyl radical (•SCF2H), which then adds to the aromatic ring.

A prominent reagent for the generation of the •SCF2H radical is S-(difluoromethyl)benzenesulfonothioate (PhSO2SCF2H). nih.govnih.gov Under visible light irradiation, this reagent can undergo homolytic cleavage to generate the desired radical. This method offers a metal-free and mild approach to the difluoromethylthiolation of arenes. nih.govrsc.org The reaction proceeds via the addition of the •SCF2H radical to the arene, followed by rearomatization.

The visible-light-mediated reaction of toluene with PhSO2SCF2H provides a direct route to this compound, typically as a mixture of isomers with a preference for the para-substituted product. The regioselectivity is influenced by both steric and electronic factors.

Table 2: Visible-Light-Mediated Radical Difluoromethylthiolation of Toluene nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Toluene | PhSO2SCF2H | CH3CN, CFL irradiation, 48 h | This compound | 45 (ortho/para mixture) |

Radical-Mediated Difluoromethylthiolation Reactions

Photoredox Catalysis in Radical Difluoromethylthiolation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C–S bonds, offering mild reaction conditions and high functional group tolerance. rsc.org In the context of radical difluoromethylthiolation, this approach typically involves the generation of a difluoromethylthio radical (•SCF2H) from a suitable precursor, which then adds to an aromatic substrate.

Recent advancements have demonstrated the efficacy of this strategy. rsc.org The process is generally initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethylthiolating reagent to generate the key •SCF2H radical. rsc.orgrsc.org This radical species subsequently adds to the arene, and a subsequent oxidation and deprotonation sequence furnishes the desired difluoromethylthiolated arene. rsc.orgprinceton.edu

A common precursor for the •SCF2H radical in these reactions is PhSO2SCF2H. cas.cn Under irradiation with a compact fluorescent lamp (CFL), this reagent can generate the difluoromethylthio radical. cas.cn This radical is then trapped by an arene to form a radical intermediate, which upon hydrogen atom abstraction by the PhSO2• radical, yields the final product. cas.cn This method is particularly effective for electron-rich (hetero)arenes. cas.cn

Another approach involves the use of arenediazonium salts as the radical precursor. cas.cn In this case, the excited photocatalyst reduces the arenediazonium salt to generate an aryl radical. This aryl radical then reacts with a difluoromethylthiolating reagent like PhSO2SCF2H to afford the final product. cas.cn Mechanistic studies suggest that both oxidative and reductive quenching pathways can be operative in these transformations. cas.cn

The utility of photoredox catalysis is further highlighted by its application in the difluoromethylthiolation of a broad range of substrates under mild conditions. rsc.orgdntb.gov.ua The reactions are often characterized by their operational simplicity and broad functional group compatibility. dntb.gov.uanih.gov

Table 1: Examples of Photoredox-Catalyzed Radical Difluoromethylthiolation

| Arene Substrate | Difluoromethylthiolating Reagent | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Electron-rich arenes | PhSO2SCF2H | Not specified | CFL | Not specified | High | cas.cn |

| Arenediazonium salts | PhSO2SCF2H | [Ru(bpy)3]Cl2 | Visible light | Not specified | Good | cas.cn |

| Heterocycles | CF2HSO2Na | Rose Bengal | Visible light | DMSO | Good | nih.gov |

| Thiols | Ph3P+CF2H OTf- | Not specified | Visible light | Not specified | Moderate to Excellent | nih.gov |

Metal-Catalyzed Difluoromethylthiolation Transformations

Transition metal catalysis provides a versatile and efficient platform for the construction of C–S bonds, enabling the difluoromethylthiolation of a wide array of aryl and heteroaryl substrates. Palladium and copper complexes have been extensively studied for this purpose, with other transition metals also showing promise.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov The development of palladium-catalyzed difluoromethylthiolation methods has provided a direct route to introduce the SCF2H group into (hetero)aromatic systems. These methods typically employ aryl or heteroaryl halides and triflates as coupling partners with a suitable difluoromethylthiolating agent. nih.gov

A significant breakthrough in this area was the development of the first palladium-catalyzed direct difluoromethylthiolation of heteroaryl bromides, iodides, and triflates, as well as aryl iodides. nih.gov These reactions proceed under mild conditions and exhibit tolerance for a variety of common functional groups. nih.gov The choice of ligand is crucial for the success of these transformations, as it influences the reductive elimination step from the heteroaryl–palladium complexes, which can be more challenging than with aryl–palladium complexes. nih.gov

The general catalytic cycle is believed to involve the oxidative addition of the (hetero)aryl halide to a Pd(0) species, followed by transmetalation with the difluoromethylthiolating agent and subsequent reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Table 2: Palladium-Catalyzed Difluoromethylthiolation of (Hetero)aryl Halides

| Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Heteroaryl Bromides/Iodides | AgSCF2H | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | High | nih.gov |

| Aryl Iodides | AgSCF2H | Pd2(dba)3 | Xantphos | K3PO4 | Toluene | High | nih.gov |

| Aryl Chlorides | Me3SiCF2H | [Pd(allyl)Cl]2 | BrettPhos | KF | Dioxane | Good | escholarship.orgmit.edu |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for C–S bond formation. Several copper-catalyzed methodologies for the difluoromethylthiolation of aryl and heteroaryl substrates have been developed.

One common approach involves the use of aryl boronic acids as the coupling partner. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids has been successfully achieved using electrophilic trifluoromethylthiolating reagents. rsc.org This strategy has been extended to difluoromethylthiolation. For instance, the copper-catalyzed bromodifluoromethylthiolation of (hetero)aryl boronic acid pinacol esters has been reported. researchgate.net

Another strategy utilizes (difluoromethyl)zinc reagents in copper-catalyzed cross-coupling reactions with aryl iodides. researchgate.netnih.gov These reactions can proceed efficiently without the need for additional ligands or activators. nih.gov The transmetalation of the CF2H group from the zinc reagent to the copper catalyst is a key step in the catalytic cycle. researchgate.netnih.gov More recent developments have shown that aryl radicals generated via copper catalysis can initiate the cleavage of carbon-iodide bonds in alkyl iodides, which then enter the copper catalytic cycle to couple with a difluoromethyl zinc reagent. researchgate.netnih.govchemrxiv.org

Table 3: Copper-Catalyzed Difluoromethylthiolation Reactions

| Substrate | Reagent | Copper Catalyst | Ligand/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Boronic Acids | Electrophilic SCF2H reagent | CuI | 1,10-Phenanthroline | Diglyme | Good to Excellent | organic-chemistry.org |

| Aryl Iodides | (CF2H)2Zn | CuI | None | DMF | Good | researchgate.netnih.gov |

| Alkyl Iodides | (CF2H)2Zn | CuI | Not specified | Not specified | Good | researchgate.netnih.gov |

Exploration of Other Transition Metal Catalysis for C-S Bond Formation

While palladium and copper have dominated the field of metal-catalyzed difluoromethylthiolation, other transition metals such as iron and nickel have also been investigated and shown to be effective catalysts for the formation of C-S bonds.

Iron-Catalyzed Methods: Iron, being an abundant and inexpensive metal, is an attractive catalyst. Iron-catalyzed difluoromethylthiolation of arylzincs with difluoromethyl 2-pyridyl sulfone has been reported. cas.cn This method allows for the synthesis of structurally diverse difluoromethylated arenes at low temperatures. cas.cn Mechanistic studies suggest the involvement of radical species in this process. cas.cn Furthermore, iron-catalyzed site-selective difluoromethylthiolation of unactivated C(sp³)–H bonds in N-fluoroamides has been achieved, demonstrating the potential of iron catalysis in C-H functionalization reactions. acs.orgacs.orgnih.gov

Nickel-Catalyzed Methods: Nickel catalysis has been successfully employed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795). thieme-connect.deresearchgate.net This cross-coupling reaction proceeds under mild conditions and tolerates a broad range of substrates. thieme-connect.deresearchgate.net Mechanistic investigations indicate that the reaction initiates with the oxidative addition of the aryl chloride to Ni(0) and involves a difluoromethyl radical. thieme-connect.deresearchgate.net Nickel has also been used in the cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone. nih.gov

Asymmetric Synthesis of Chiral Difluoromethylthiolated Compounds

The development of methods for the asymmetric synthesis of chiral difluoromethylthiolated compounds is of great importance, as the stereochemistry of a molecule can profoundly influence its biological activity.

A common strategy to control the stereochemical outcome of a reaction is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. wikipedia.org

In the context of difluoromethylthiolation, chiral auxiliary-based approaches have been employed for the diastereoselective introduction of the SCF2H group. For example, an electrophilic diastereoselective direct difluoromethylthiolation of indanone-based β-keto esters has been achieved using a chiral auxiliary-based approach. researchgate.netdntb.gov.ua This method utilizes difluoromethanesulfonyl hypervalent iodonium ylide reagents to introduce the difluoromethylthio group with high diastereoselectivity. researchgate.netdntb.gov.ua Camphorsultam is another chiral auxiliary that has been used in asymmetric synthesis, including Michael additions, which could be a potential strategy for creating chiral difluoromethylthiolated compounds. wikipedia.org

Table 4: Chiral Auxiliary-Based Asymmetric Difluoromethylthiolation

| Substrate | Chiral Auxiliary | Difluoromethylthiolating Reagent | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Indanone-based β-keto ester | (1R,2S,5R)-Menthyl | Difluoromethanesulfonyl hypervalent iodonium ylide | High | researchgate.netdntb.gov.ua |

Enantioselective Catalytic Methods

The development of catalytic asymmetric methods for the synthesis of chiral difluoromethylthiolated compounds is an emerging field of interest, though reports specifically on arenes are limited. Much of the progress has been in the related area of trifluoromethylthiolation. However, these studies provide a foundation for developing enantioselective difluoromethylthiolation reactions.

Strategies for enantioselective trifluoromethylthiolation often employ chiral catalysts to control the stereochemical outcome of the reaction. These approaches include the use of chiral chalcogenides, rhodium(II) catalysts for carbene transfer, and copper or nickel catalysts for coupling reactions. nih.gov For instance, iridium catalysis has been successfully used for the enantioselective trifluoromethylthiolation of the propargylic C(sp³)–H bonds of alkynes, achieving high yields and stereoselectivity. nih.gov

Organocatalysis represents another promising avenue. Cinchona alkaloid catalysts, for example, have been used in combination with electrophilic SCF3 sources for the catalytic enantioselective trifluoromethylsulfenylation of β-keto esters, producing products with excellent yield and enantioselectivity. researchgate.net While direct catalytic enantioselective difluoromethylthiolation of arenes remains a challenge, these related advancements suggest that the development of chiral ligand-metal complexes or organocatalysts capable of differentiating between the enantiotopic faces of a prochiral arene substrate is a viable future direction.

Table 1: Examples of Catalytic Systems Used in Enantioselective Fluoroalkylthiolation

| Catalyst Type | Substrate Class | Fluoroalkyl Group | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Iridium Complex | Alkynes (Propargylic C-H) | -SCF3 | Good to Excellent |

| Quinine (Organocatalyst) | β-Keto Esters | -SCF3 | High |

| Chiral Lewis Base | β-Keto Esters | -SCF3 | High |

| Phase-Transfer Catalyst | β-Keto Esters | -SCF3 | High |

Late-Stage Difluoromethylthiolation for Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex, drug-like molecules at a late step in the synthesis, avoiding the need for de novo synthesis. nih.gov The ability to install a difluoromethylthio group into advanced intermediates or final drug candidates is highly desirable.

Recent advances have enabled the late-stage introduction of the CF2H group onto various molecular scaffolds. rsc.orgrsc.orgresearchgate.net These methods often need to be tolerant of a wide range of functional groups present in complex molecules. Radical-based methods, such as Minisci-type reactions, have proven effective for the difluoromethylation of C(sp²)–H bonds, particularly in heteroaromatics. rsc.orgresearchgate.net

Transition-metal catalysis also plays a crucial role. For example, methods for the C3-selective difluoromethylthiolation of pyridines and pyridine-containing drugs have been developed using dihydropyridine intermediates. nih.gov The direct C-H difluoromethylation of pyridines, a common motif in pharmaceuticals, is a highly efficient approach to access these valuable compounds. nih.gov The development of reagents and conditions that are mild enough to be compatible with sensitive functional groups is key to the success of LSF. rsc.orgnih.gov For instance, the successful difluoromethylation of analogues of bioactive molecules like roflumilast demonstrates the practical utility of these methods. nih.gov

Table 2: Examples of Late-Stage Difluoromethylation/thiolation

| Method | Substrate Type | Key Features |

|---|---|---|

| Radical C-H Functionalization | Heteroaromatics (e.g., Pyridines) | Enables direct functionalization of C-H bonds. |

| Dihydropyridine Intermediates | Pyridines, Pyridine Drugs | Achieves high regioselectivity for the C3 position. |

| Metal Catalysis | Aryl Halides, Boronic Acids | Broad substrate scope and functional group tolerance. rsc.org |

Green Chemistry Principles in Difluoromethylthiolation Synthesis

Applying the principles of green chemistry to the synthesis of difluoromethylthiolated arenes is essential for developing sustainable and environmentally responsible chemical processes. yale.eduunsw.edu.auepa.govvapourtec.com These principles guide chemists to design products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govvapourtec.com

Key principles relevant to difluoromethylthiolation include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, designing for energy efficiency, and using catalytic reagents over stoichiometric ones. yale.eduacs.org

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. unsw.edu.au The ideal solvent should be non-toxic, renewable, and have a low environmental persistence. In the context of difluoromethylthiolation, various solvents have been employed, including toluene, tetrahydrofuran (THF), and chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (CH2Cl2). acs.orgorganic-chemistry.org

Optimization studies often focus on minimizing the amount of solvent used or replacing hazardous solvents with greener alternatives. unsw.edu.au For instance, research into electrophilic difluoromethylthiolation of indoles showed that while solvents like 1,2-dichloroethane and THF could be used effectively, the choice of solvent could influence reaction time and yield. acs.org The ultimate goal is to make the use of auxiliary substances like solvents unnecessary whenever possible, or to use innocuous alternatives when they are required. yale.edu

Table 3: Solvents Used in Selected Difluoromethylthiolation Reactions

| Reaction Type | Substrate | Solvent(s) | Reference |

|---|---|---|---|

| Electrophilic Thiolation | Indoles | 1,2-Dichloroethane, THF | acs.org |

| Electrophilic Thiolation | Thiols | Toluene | acs.org |

| Electrophilic Thiolation | β-Ketoesters | Dichloromethane | acs.org |

| One-Pot Synthesis | Various | Toluene, Dichloroethane | organic-chemistry.org |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chembam.com Reactions with high atom economy are inherently less wasteful. rsc.org

In designing difluoromethylthiolation reactions, prioritizing pathways with high atom economy is crucial for waste reduction. Addition reactions, for example, are typically highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. libretexts.org The Wittig reaction, for instance, is known for its poor atom economy due to the generation of a phosphine oxide byproduct in stoichiometric amounts. rsc.orglibretexts.org

Mechanistic Investigations of Difluoromethylthiolation Reactions on Aromatic Systems

Elucidation of Reaction Pathways

The synthesis of aryl difluoromethyl thioethers can be achieved through various reaction pathways, each with its own set of reagents and conditions. The primary mechanisms investigated for the introduction of the SCF₂H group onto an aromatic ring like toluene (B28343) are electrophilic aromatic substitution, radical chain reactions, and metal-catalyzed cross-coupling reactions. Mechanistic considerations also extend to potential, though less common, pathways such as those involving carbene intermediates.

Electrophilic Aromatic Substitution Mechanisms in Difluoromethylthiolation

Electrophilic aromatic substitution (EAS) is a fundamental mechanism for functionalizing aromatic rings. In the context of difluoromethylthiolation, this pathway requires a potent electrophilic species, notionally a "SCF₂H⁺" equivalent, that can be attacked by the π-electron system of the aromatic ring. The reaction proceeds via a two-step mechanism.

The first step, which is the slow, rate-determining step, involves the attack of the π-electrons of the toluene ring on the electrophilic difluoromethylthiolating agent. masterorganicchemistry.comquora.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comquora.com The stability of this intermediate is a key factor in determining the reaction's regioselectivity. For toluene, the methyl group is an electron-donating group, which stabilizes the positive charge in the arenium ion through both inductive effects and hyperconjugation. This stabilization is most effective when the electrophile attacks the positions ortho or para to the methyl group, as this allows for a resonance structure where the positive charge is located on the methyl-bearing carbon.

In the second, fast step of the mechanism, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com Due to the stabilizing effect of the methyl group, the reaction overwhelmingly produces a mixture of ortho- and para-(Difluoromethylthio)toluene, with the meta isomer formed in negligible amounts.

Radical Chain Mechanisms in SCF₂H Introduction

Radical-mediated pathways offer an alternative to electrophilic methods for the introduction of the SCF₂H group. These reactions are typically initiated by light, heat, or a chemical initiator that generates a difluoromethylthiyl radical (•SCF₂H). nih.govrsc.org The reaction follows a classic radical chain mechanism consisting of initiation, propagation, and termination steps.

Initiation: The reaction begins with the homolytic cleavage of a precursor molecule, such as S-(difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H), often facilitated by visible light, to generate the reactive •SCF₂H radical. nih.govresearchgate.net

Propagation: The generated •SCF₂H radical then adds to the aromatic ring of toluene. This addition forms a resonance-stabilized cyclohexadienyl radical intermediate. This intermediate subsequently undergoes hydrogen atom abstraction by another radical or oxidant in the reaction mixture to regenerate a radical species and form the difluoromethylthiolated toluene product, thus propagating the chain.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule.

The regioselectivity in radical aromatic substitution is governed by a combination of electronic and steric factors. The •SCF₂H radical will preferentially attack positions on the aromatic ring that are electron-rich and sterically accessible. nih.gov For toluene, the electron-donating methyl group activates the ortho and para positions, making them the preferred sites of attack, analogous to the selectivity seen in electrophilic substitution.

Carbene Insertion and Related Mechanistic Considerations

While less commonly cited for direct aromatic C–H difluoromethylthiolation, mechanisms involving carbene intermediates represent another area of mechanistic consideration. Specifically, difluorocarbene (:CF₂) is a versatile intermediate that can be generated from various precursors. cas.cn

A plausible, though indirect, pathway could involve the reaction of difluorocarbene with a sulfur source to form a reactive intermediate. For instance, the reaction of :CF₂ with elemental sulfur has been shown to produce thiocarbonyl fluoride (B91410) (CF₂=S). cas.cn While this species itself is not a direct difluoromethylthiolating agent for arenes, it highlights the potential for :CF₂ to participate in the formation of sulfur-containing functional groups.

A more direct, albeit speculative, mechanistic consideration involves the insertion of a carbene into a sulfur-hydrogen (S-H) bond. If a pre-functionalized aromatic thiol, such as toluene-4-thiol, were subjected to a source of difluorocarbene, a facile S-H insertion reaction could occur to yield 4-(Difluoromethylthio)toluene. researchgate.net This pathway is distinct from a direct attack on the aromatic C-H bond but remains a relevant mechanistic consideration in the broader context of forming the target molecule from different precursors.

Intermediates in Metal-Catalyzed Difluoromethylthiolation

Transition-metal catalysis provides a powerful method for forming C–S bonds. In the context of producing this compound, copper-catalyzed cross-coupling reactions are particularly relevant. These reactions typically couple an aryl halide (e.g., 4-iodotoluene) with a difluoromethylthiolating reagent.

A plausible catalytic cycle often begins with the formation of a reactive copper(I)-difluoromethylthiolate intermediate ([Cu]-SCF₂H). However, for introducing the SCF₂H group, a more common strategy involves a [Cu]-CF₂H species. A proposed mechanism involves the following key intermediates and steps: researchgate.netnih.gov

Transmetalation: A copper(I) salt reacts with a (difluoromethyl)zinc reagent to form a highly reactive copper-difluoromethyl intermediate, such as a cuprate (B13416276) [Cu(CF₂H)₂]⁻. researchgate.net

Radical Generation/Coupling: In some pathways, an aryl radical is generated, which can then participate in the coupling. For instance, an aryl radical can abstract an iodine atom from an alkyl iodide to initiate a radical chain, which then enters a copper catalytic cycle. nih.govresearchgate.net

Oxidative Addition/Reductive Elimination: In a more traditional cross-coupling cycle, an aryl halide like 4-iodotoluene (B166478) might undergo oxidative addition to a Cu(I) complex, although this is less common for copper than for palladium. A more likely scenario involves the reaction of the [Cu]-CF₂H species with the aryl halide. The cycle concludes with a reductive elimination step from a higher-valent copper intermediate (e.g., Cu(III)) to form the C–CF₂H bond and regenerate the active Cu(I) catalyst. nih.gov

The specific intermediates can vary significantly depending on the copper source, ligands, and the difluoromethylating agent used.

Kinetic Studies and Rate-Determining Steps

Detailed kinetic studies specifically for the difluoromethylthiolation of toluene are not widely published. However, the rate-determining step (RDS) can be inferred from well-established principles of related reaction mechanisms.

For electrophilic aromatic substitution , the initial attack of the electrophile on the aromatic ring to form the sigma complex is almost universally the rate-determining step. masterorganicchemistry.comquora.com This step has the highest activation energy because it involves the disruption of the highly stable aromatic system. The subsequent deprotonation is a rapid process that restores aromaticity. Kinetic studies of analogous reactions, such as the chloromethylation of toluene, have shown that the reaction rate can depend on the concentration of both the aromatic substrate and the electrophile's precursor, supporting the bimolecular nature of the RDS. nih.gov

For metal-catalyzed reactions , the rate-determining step can be any of the key steps in the catalytic cycle, such as transmetalation, oxidative addition, or reductive elimination. Identifying the RDS often requires detailed kinetic analysis, including reaction order determination for each component and analysis of catalyst resting states.

Influence of Substituent Effects on Reaction Mechanisms and Regioselectivity

The methyl group on the toluene ring exerts a profound influence on the reaction mechanism and, consequently, the regioselectivity of difluoromethylthiolation. As an electron-donating and sterically unobtrusive group, it is classified as an activating, ortho-, para-director for electrophilic and radical substitutions.

In electrophilic aromatic substitution , the methyl group stabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack. quora.commasterorganicchemistry.com This energetic preference leads to the formation of this compound (para) and 2-(Difluoromethylthio)toluene (ortho) as the major products.

The ratio of ortho to para products is influenced by several factors:

Statistical Factor: There are two available ortho positions versus only one para position, which statistically favors the formation of the ortho isomer by a 2:1 ratio. dalalinstitute.com

Steric Hindrance: The methyl group can sterically hinder the approach of the electrophile to the adjacent ortho positions. This effect becomes more pronounced with bulkier electrophilic reagents, leading to a higher proportion of the para product. masterorganicchemistry.comyoutube.com

In radical mechanisms , regioselectivity is also directed to the ortho and para positions due to the increased electron density at these sites and the stability of the resulting radical intermediates. nih.gov The final product distribution reflects a balance between these electronic effects and the steric accessibility of the reaction sites.

The table below shows typical isomer distributions for well-studied electrophilic substitution reactions of toluene, which provides a model for predicting the regioselectivity in the formation of (Difluoromethylthio)toluene.

| Reaction | % Ortho | % Meta | % Para | Ortho/Para Ratio |

| Nitration | 58.5 | 4.5 | 37 | 1.58 |

| Chlorination | 60 | 1 | 39 | 1.54 |

| Friedel-Crafts Alkylation (CH₃Cl) | 54 | 17 | 29 | 1.86 |

| Sulfonation (SO₃, 25°C) | 32 | 6 | 62 | 0.52 |

This table presents data for classic electrophilic aromatic substitution reactions on toluene to illustrate the principles of regioselectivity. The exact ratios for difluoromethylthiolation would depend on the specific reagent and conditions but are expected to strongly favor ortho and para products.

Role of Reagents and Additives in Directing Mechanistic Pathways

The mechanistic pathway of difluoromethylthiolation on aromatic systems, leading to compounds such as this compound, is significantly influenced by the choice of reagents and additives. These components are crucial in generating the reactive difluoromethylthiolating species and directing the reaction toward a specific mechanism, most notably a radical pathway.

The selection of the difluoromethylthiolating agent is fundamental. Reagents such as S-(difluoromethyl)benzenesulfonothioate (PhSO2SCF2H) have been developed as effective sources for the difluoromethylthiol radical (•SCF2H). nih.govrsc.org This reagent is designed to generate the desired radical species under specific conditions, thereby initiating the aromatic substitution.

Visible light plays a critical role as an initiator in many modern difluoromethylthiolation reactions. rsc.orgnih.gov Irradiation provides the energy required for the homolytic cleavage of the S-S bond in reagents like PhSO2SCF2H, producing the key •SCF2H radical and a phenylsulfonyl radical (PhSO2•). rsc.orgnih.gov This photochemical initiation allows the reaction to proceed under mild, metal-free conditions at room temperature. rsc.orgnih.gov Control experiments have demonstrated that in the absence of light, the reaction does not proceed, highlighting its essential role in the radical generation step. rsc.org

Additives can further modulate the reaction mechanism and efficiency. For instance, tetrabutylammonium (B224687) iodide (TBAI) can act as a catalyst in photo-induced reactions. rsc.org It is proposed that iodide can engage in a photo-induced electron transfer (PET) event with the difluoromethylthiolating reagent. rsc.org This process can facilitate the generation of the •SCF2H radical through a complementary reductive pathway, potentially increasing the reaction rate and yield. rsc.org

The mechanistic role of these components is often elucidated through experiments with radical scavengers. The introduction of radical trappers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene (B42955) into the reaction mixture typically quenches the reaction, providing strong evidence for a radical-mediated pathway. mdpi.com

The solvent can also influence the reaction, although its role is often to provide a suitable medium for the reactants. Acetonitrile (CH3CN) is a commonly used solvent in these photochemical reactions, chosen for its ability to dissolve the reagents and its relative inertness under the reaction conditions. rsc.org

Research Findings on Reagent and Additive Roles

| Entry | Difluoromethylthiolating Reagent | Additive | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | PhSO2SCF2H | TBAI | 40 W CFL | 85 | rsc.org |

| 2 | PhSO2SCF2H | None | 40 W CFL | 78 | rsc.org |

| 3 | PhSO2SCF2H | TBAI | None (Dark) | No Reaction | rsc.org |

| Entry | Substrate | Reaction Conditions | Radical Trapper | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Coumarin | NaSO2CF2H, Eosin Y, Visible Light | TEMPO (2 equiv.) | No product formed | mdpi.com |

| 2 | Coumarin | NaSO2CF2H, Eosin Y, Visible Light | 1,1-Diphenylethylene (2 equiv.) | Trapped adduct formed (65% yield), no desired product | mdpi.com |

Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4-(Difluoromethylthio)toluene, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with advanced 2D techniques, would be employed for an unambiguous structural assignment.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely show a characteristic AA'BB' splitting pattern for the para-substituted benzene ring. The protons ortho to the methyl group (H-2 and H-6) would appear as a doublet, and the protons ortho to the difluoromethylthio group (H-3 and H-5) would also appear as a doublet, with typical ortho-coupling constants (³JHH) in the range of 7-9 Hz. The methyl group protons would present as a singlet in the upfield region, typically around 2.3-2.4 ppm. A crucial feature would be the triplet signal for the proton of the difluoromethylthio group (-SCF₂H), which arises from coupling to the two equivalent fluorine atoms (²JHF), expected to be in the range of 50-60 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to CH₃) | ~7.2 | d | ~8 |

| Ar-H (ortho to SCF₂H) | ~7.5 | d | ~8 |

| -SCF₂H | ~6.5 - 7.0 | t | ²JHF ≈ 55 |

| -CH ₃ | ~2.4 | s |

¹⁹F NMR Spectroscopy for Fluorine Nuclei Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet for the two equivalent fluorine atoms of the -SCF₂H group. This splitting is due to coupling with the single proton of this group (²JFH). The chemical shift of this signal would provide valuable information about the electronic nature of the difluoromethylthio group.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -SCF ₂H | -80 to -100 | d | ²JFH ≈ 55 |

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected. The carbon of the difluoromethylthio group (-SCF₂H) would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons would show four distinct signals due to the symmetry of the para-substituted ring. The ipso-carbon attached to the sulfur atom would likely experience a smaller C-F coupling over three bonds (³JCF). The methyl carbon would appear as a singlet in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -SC F₂H | ~120 - 130 | t |

| Ar-C (ipso to SCF₂H) | ~130 - 135 | t (small J) |

| Ar-C (ortho to SCF₂H) | ~128 - 132 | s |

| Ar-C (ortho to CH₃) | ~129 - 131 | s |

| Ar-C (ipso to CH₃) | ~138 - 142 | s |

| -C H₃ | ~21 | s |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms within the this compound molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. Cross-peaks would be observed between the adjacent aromatic protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbons. For instance, it would connect the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. This would be instrumental in connecting the various fragments of the molecule. For example, correlations would be expected between the methyl protons and the ipso- and ortho-aromatic carbons. Importantly, correlations between the proton of the -SCF₂H group and the ipso-aromatic carbon would firmly establish the attachment of the difluoromethylthio group to the toluene (B28343) ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are expected to be strong and would likely appear in the region of 1100-1000 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch (SCF₂) | 1100 - 1000 | Strong |

| C-S Stretch | 800 - 600 | Weak-Medium |

| C-H Bending (Aromatic) | 900 - 675 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its structure. While a specific Raman spectrum for this compound is not widely available in the public domain, the expected vibrational modes can be inferred from the known spectra of toluene and related substituted aromatic compounds. The Raman spectrum of this compound would be dominated by vibrations of the toluene backbone, with additional characteristic bands arising from the difluoromethylthio substituent.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Methyl C-H stretching: Arising from the methyl group on the toluene ring, usually found between 2850 and 3000 cm⁻¹.

Ring breathing modes: Characteristic vibrations of the benzene ring, which are sensitive to the nature and position of substituents. For toluene, a strong peak is typically observed around 1000 cm⁻¹.

C-S stretching: The vibration of the carbon-sulfur bond is expected in the region of 600-800 cm⁻¹. The exact position would be influenced by the electron-withdrawing difluoromethyl group.

C-F stretching: The carbon-fluorine stretching vibrations from the difluoromethyl group are anticipated to appear as strong bands in the 1000-1200 cm⁻¹ region.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-3000 |

| Ring Breathing | ~1000 |

| C-S Stretch | 600-800 |

| C-F Stretch | 1000-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₈F₂S), the molecular weight is 190.21 g/mol .

The molecular ion peak [C₈H₈F₂S]⁺ would be expected at m/z 190. The fragmentation would likely proceed through several pathways:

Loss of a fluorine atom: A peak at m/z 171, corresponding to the [M-F]⁺ ion.

Loss of the difluoromethyl radical: Cleavage of the S-CHF₂ bond would result in a fragment at m/z 139, corresponding to the [M-CHF₂]⁺ ion.

Formation of the tropylium ion: A common fragmentation pathway for toluene derivatives is the rearrangement to the stable tropylium cation [C₇H₇]⁺ at m/z 91.

Cleavage of the C-S bond: This could lead to fragments corresponding to the tolyl cation [C₇H₇]⁺ at m/z 91 and the difluoromethylthio radical.

Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, providing a detailed structural fingerprint of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 190 | [C₈H₈F₂S]⁺ (Molecular Ion) |

| 171 | [C₈H₇F₂S]⁺ |

| 139 | [C₇H₇S]⁺ |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details of the molecule in its solid-state.

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). Therefore, experimental data on its solid-state molecular geometry, including unit cell parameters, space group, and atomic coordinates, is not available.

A hypothetical crystal structure determination would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. Such a study would reveal the precise conformation of the difluoromethylthio group relative to the toluene ring and the nature of any intermolecular interactions, such as C-H···F or π-π stacking, in the solid state.

Advanced X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Environments (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of a specific element within a compound. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS could be applied to probe the environments of both the sulfur and fluorine atoms.

Sulfur K-edge XANES: The position and features of the sulfur K-edge (around 2472 eV) are sensitive to the oxidation state and local symmetry of the sulfur atom. nih.gov For this compound, the sulfur is in a thioether linkage, and its XANES spectrum would be characteristic of a divalent sulfur species. researchgate.netesrf.fr The pre-edge features could provide information about the hybridization of the sulfur orbitals and their bonding with the adjacent carbon atoms. acs.org

Fluorine K-edge XANES: The fluorine K-edge (around 686 eV) can provide insights into the C-F bonding and the electronic structure of the difluoromethyl group. The spectral features are influenced by the electronegativity of the surrounding atoms and can be used to characterize the organofluorine environment. rsc.orgrsc.org

EXAFS Analysis: The EXAFS region of the spectrum, extending several hundred eV above the absorption edge, contains information about the distances to and coordination numbers of the neighboring atoms. Sulfur K-edge EXAFS could be used to determine the S-C bond lengths with high precision. Similarly, fluorine K-edge EXAFS could provide information on the F-C bond distance and the local geometry around the fluorine atoms.

While no specific XAS data for this compound is currently available, the application of this technique would provide a detailed picture of the local electronic and geometric structure around the sulfur and fluorine atoms, complementing the information obtained from other spectroscopic and diffraction methods.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific quantum chemical calculations reported for 4-(Difluoromethylthio)toluene. Such studies are crucial for understanding the electron distribution within the molecule and predicting its reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

No Density Functional Theory (DFT) studies detailing the reaction pathways of this compound have been published. DFT is a widely used method to investigate reaction mechanisms and energetics, and its application to this compound would provide valuable information on its synthesis and degradation.

Ab Initio Methods for High-Level Electronic Structure Calculations

High-level ab initio electronic structure calculations for this compound are not present in the scientific literature. These methods, while computationally intensive, offer very accurate descriptions of molecular properties and would be beneficial for establishing a benchmark understanding of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There is no published research on the use of Molecular Dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound. MD simulations would be instrumental in understanding how the flexible difluoromethylthio group behaves over time and how the molecule interacts with itself and with other molecules in various environments.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

No computational studies have been performed to predict or interpret the spectroscopic parameters (e.g., NMR, IR, Raman spectra) of this compound. Such predictive work is highly valuable for aiding in the experimental characterization and identification of the compound.

Reactivity and Transformations of 4 Difluoromethylthio Toluene and Its Analogues

Reactions Involving the Aromatic Ring System

The reactivity of the toluene (B28343) ring in 4-(difluoromethylthio)toluene is primarily governed by the electronic nature of the -SCF₂H substituent. This group is characterized by its strong electron-withdrawing properties, which modulate the nucleophilicity of the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. The rate of these reactions is highly sensitive to the nature of the substituents already present on the ring wikipedia.orglibretexts.org. Substituents are broadly classified as either activating or deactivating wikipedia.orgchemistrytalk.org.

Activating groups donate electron density to the aromatic ring, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate compared to benzene wikipedia.orgchemistrytalk.org. Conversely, deactivating groups withdraw electron density from the ring, which destabilizes the cationic intermediate and slows the reaction rate leah4sci.comlibretexts.org.

The difluoromethylthio (-SCF₂H) group is a potent electron-withdrawing group, primarily due to the high electronegativity of the two fluorine atoms. This strong inductive effect (-I) reduces the electron density of the aromatic π system, making it less nucleophilic and thus less reactive towards electrophiles acs.orgwikipedia.org. Consequently, this compound is significantly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsher conditions (e.g., higher temperatures, stronger Lewis acid catalysts, or more concentrated acids) to proceed at a reasonable rate compared to unsubstituted toluene or benzene wikipedia.org.

| Substituent on Toluene | Electronic Effect | Influence on EAS Rate | Typical Reaction Conditions |

|---|---|---|---|

| -CH₃ (Toluene) | Activating (Electron-donating) | Faster than benzene | Mild |

| -H (Benzene) | Neutral (Reference) | Baseline | Standard |

| -SCF₂H | Deactivating (Electron-withdrawing) | Slower than benzene | Harsh |

| -NO₂ | Strongly Deactivating (Electron-withdrawing) | Much slower than benzene | Very Harsh |

In addition to affecting the reaction rate, substituents on a benzene ring also determine the position (regiochemistry) of the incoming electrophile. They are classified as either ortho, para-directors or meta-directors pressbooks.pubbyjus.com. This directing effect is a consequence of the stability of the arenium ion intermediate formed upon attack at the different positions (ortho, meta, or para) chemistrytalk.orgleah4sci.com.

Generally, all activating groups are ortho, para-directors, while most deactivating groups are meta-directors pressbooks.pubbyjus.com. The halogens are a notable exception, being deactivating yet ortho, para-directing pressbooks.pub. The -SCF₂H group, being strongly deactivating due to its inductive electron withdrawal, functions as a meta-director leah4sci.comlibretexts.org.

When an electrophile attacks the aromatic ring of this compound, three potential arenium ion intermediates can be formed.

Ortho and Para Attack: If the electrophile attacks at the positions ortho or para to the -SCF₂H group, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing -SCF₂H group. This arrangement is highly destabilized due to the powerful inductive effect of the substituent, which intensifies the positive charge wikipedia.orgstudy.com.

Therefore, the transition state leading to the meta product is lower in energy than those leading to the ortho and para products, making meta-substitution the overwhelmingly favored pathway for electrophilic aromatic substitution on this compound and its analogues.

Transformations of the Difluoromethylthio (-SCF₂H) Group

The -SCF₂H moiety itself is a functional group that can undergo various chemical transformations, offering pathways for further molecular diversification.

The sulfur atom in the difluoromethylthio group is in the +2 oxidation state and can be readily oxidized to form higher oxidation states. This transformation is a common strategy for modifying the electronic and physical properties of the substituent.

The oxidation of aryl difluoromethyl sulfides can lead to the formation of the corresponding difluoromethyl sulfoxides (Ar-S(O)CF₂H) and difluoromethyl sulfones (Ar-SO₂CF₂H). These reactions are typically carried out using common oxidizing agents. For instance, hydrogen peroxide, often in the presence of an acid catalyst or in a solvent like trifluoroacetic acid, can be employed researchgate.net. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone state researchgate.netchinesechemsoc.org.

Difluoromethyl Sulfoxides: These compounds introduce a chiral center at the sulfur atom and increase the hydrogen bond accepting capability of the group.

Difluoromethyl Sulfones: Further oxidation to the sulfone significantly enhances the electron-withdrawing nature of the substituent, making it one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science.

These derivatizations highlight the versatility of the sulfur center for tuning molecular properties post-synthesis.

The stability of the difluoromethylthio group is a critical consideration in synthetic planning. Compared to its more heavily fluorinated analogue, the trifluoromethylthio (-SCF₃) group, the -SCF₂H moiety is generally less stable under both strong acidic and basic conditions acs.org.

Acidic Conditions: The stability of the C-S bond in aryl difluoromethyl thioethers is highly dependent on the strength of the acid used. In the presence of a very strong acid, such as trifluoromethanesulfonic acid (TfOH), the C-S bond can undergo cleavage. This breakdown is thought to proceed via protonation, leading to the formation of a difluoro carbocation and the corresponding thiophenol [from previous search]. However, in weaker acidic media, such as trifluoroacetic acid (TFA), the -SCF₂H group is generally stable, even at elevated temperatures [from previous search].

Basic Conditions: The -SCF₂H group is highly susceptible to degradation under strongly basic conditions. Treatment with strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) leads to complete decomposition of the molecule [from previous search]. This instability is attributed to the acidity of the hydrogen atom on the difluoromethyl group acs.org. Deprotonation can initiate elimination pathways, leading to the breakdown of the moiety. Milder basic conditions, such as those used in aqueous workups or reactions with amines, are generally tolerated.

| Condition | Reagent Example | -SCF₂H Group Stability | Observed Outcome |

|---|---|---|---|

| Strong Acid | TfOH (Triflic Acid) | Unstable | C-S bond cleavage |

| Moderate Acid | TFA (Trifluoroacetic Acid) | Stable | No reaction |

| Strong Base | KHMDS | Unstable | Complete decomposition |

| Mild Base | NaHCO₃ (aq) | Stable | Tolerated during workup |

| Oxidizing Agent | H₂O₂ / TFA | Reactive at Sulfur | Forms Sulfoxide/Sulfone |

The presence of a C-H bond within the -SCF₂H group presents an opportunity for further functionalization, most notably through additional halogenation. The conversion of an aryl difluoromethyl thioether (Ar-SCF₂H) to an aryl trifluoromethyl thioether (Ar-SCF₃) or a related mixed-halogen species (Ar-SCF₂X, where X = Cl, Br) would be a valuable transformation.

While direct, high-yielding halogenation of the -SCF₂H group on an aromatic ring is not a widely established method, several synthetic strategies suggest its feasibility:

Radical Halogenation: Free-radical halogenation is a common method for functionalizing C-H bonds, particularly on alkyl-substituted aromatics under UV light or with radical initiators wikipedia.org. The application of such conditions using sources of electrophilic halogens (e.g., N-chlorosuccinimide, N-bromosuccinimide) could potentially lead to the replacement of the hydrogen atom. However, the selectivity of such reactions can be difficult to control wikipedia.org.

Deprotonation-Quenching: The hydrogen of the -SCF₂H group possesses some acidity, enhanced by the adjacent fluorine atoms and sulfur atom acs.org. A strategy involving deprotonation with a suitable base, followed by quenching the resulting anion with an electrophilic halogen source (e.g., F₂, Cl₂, Br₂ or their equivalents), could lead to the desired halogenated product.

Halogen Exchange on Precursors: An alternative approach involves the synthesis and subsequent reaction of related precursors. For example, methods have been developed for the synthesis of aryl chlorofluoromethyl thioethers (Ar-SCFClH) chinesechemsoc.org. These compounds can then undergo a nucleophilic halogen exchange (HALEX) reaction, where the chlorine is replaced by fluorine using a fluoride (B91410) source (e.g., AgOTf/[¹⁸F]KF) to yield the desired Ar-SCF₂H or, potentially, Ar-SCF₃ products if starting from a dichlorofluoromethyl precursor chinesechemsoc.org. This indirect method highlights the potential for accessing a variety of halo-substituted methylthioethers.

These potential pathways offer avenues for future research to expand the chemical space accessible from difluoromethylthio-substituted aromatics.

Investigation of Derivatives of this compound

The unique physicochemical properties imparted by the difluoromethylthio (SCF₂H) group have spurred research into the synthesis and reactivity of its aryl derivatives. Understanding the influence of various substituents on the aromatic ring of this compound is crucial for fine-tuning its properties for various applications. This section explores the synthetic routes to substituted this compound derivatives and delves into the structure-reactivity relationships of the broader class of aryl-SCF₂H compounds.

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the aromatic ring of this compound can be achieved through two primary strategies: by modifying an already synthesized this compound core or by synthesizing the molecule from appropriately substituted precursors.

One viable synthetic approach involves the direct difluoromethylation of substituted thiophenols. This method is advantageous as a wide variety of substituted thiophenols are commercially available or can be readily synthesized. The reaction typically employs a source of difluorocarbene (:CF₂) or an electrophilic "SCF₂H" equivalent. For instance, the use of a bench-stable S-(difluoromethyl)sulfonium salt in the presence of a base like lithium hydroxide has been shown to be effective for the difluoromethylation of various thiophenols, yielding the corresponding aryl difluoromethyl ethers in good to excellent yields. This method's tolerance for diverse functional groups makes it a powerful tool for generating a library of substituted this compound derivatives.

Another prominent strategy involves the coupling of substituted aryl precursors with a difluoromethylthiolating agent. For example, copper-catalyzed coupling reactions of (hetero)aryl boronic acids with reagents like PhSO₂SCFClH can be employed to form the aryl-SCF₂H bond. This approach allows for the synthesis of derivatives where the substituent is already present on the aryl boronic acid starting material. A range of functional groups, including esters, ketones, aldehydes, and halogens, are often tolerated in such coupling reactions.

The table below summarizes some potential synthetic routes to generate substituted this compound derivatives based on established methodologies for aryl-SCF₂H compound synthesis.

| Starting Material | Reagent(s) | Product | Key Features |

| Substituted 4-methylthiophenol | S-(Difluoromethyl)sulfonium salt, Base (e.g., LiOH) | Substituted this compound | Direct difluoromethylation of the thiol group. Tolerates a variety of functional groups on the aryl ring. |

| Substituted 4-methylphenylboronic acid | PhSO₂SCFClH, Copper catalyst (e.g., CuSO₄), Base (e.g., NaHCO₃) | Substituted this compound | Copper-catalyzed cross-coupling reaction. Broad substrate scope with respect to the aryl boronic acid. |

| Substituted 4-iodotoluene (B166478) | A source of "⁻SCF₂H" (e.g., generated in situ) and a transition metal catalyst | Substituted this compound | Transition-metal-catalyzed cross-coupling. The nature of the substituent can influence reaction efficiency. |

Structure-Reactivity Relationships in Related ArylSCF₂H Compounds

The reactivity of aryl-SCF₂H compounds, including derivatives of this compound, is significantly influenced by the electronic properties of the substituents on the aromatic ring. The difluoromethylthio group itself is known to be strongly electron-withdrawing due to the presence of the two highly electronegative fluorine atoms. This property has a profound impact on the reactivity of the aromatic ring and any reactions involving the sulfur atom.

The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for quantifying the effect of substituents on the rates and equilibria of reactions of benzene derivatives. The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type.

While specific Hammett studies on reactions of this compound derivatives are not extensively documented in the literature, the electronic nature of the SCF₂H group allows for predictions regarding its influence on reaction rates. The SCF₂H group is more electron-withdrawing than a simple methylthio (SCH₃) group but less so than a trifluoromethylthio (SCF₃) group.

The table below illustrates the Hammett substituent constants (σ) for related groups, which can be used to infer the electronic effect of the SCF₂H group.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -SCH₃ | +0.15 | 0.00 | Weakly electron-withdrawing by induction, weakly donating by resonance. |

| -SCF₂H | ~+0.35 | ~+0.44 | Strongly electron-withdrawing by induction, weakly donating by resonance. |

| -SCF₃ | +0.40 | +0.50 | Very strongly electron-withdrawing by induction. |

| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing by both induction and resonance. |

Note: The values for SCF₂H are estimated based on its known electronic properties relative to SCH₃ and SCF₃.

The strong electron-withdrawing nature of the SCF₂H group deactivates the aromatic ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Therefore, introducing substituents via this method on the this compound core would be challenging and would likely require harsh reaction conditions, with substitution occurring preferentially at the meta position to the SCF₂H group.

Conversely, the SCF₂H group would activate the ring towards nucleophilic aromatic substitution, particularly if a leaving group is present at the ortho or para position.

For reactions where a positive charge develops in the transition state (positive ρ value), electron-donating groups on the aromatic ring of a this compound derivative would accelerate the reaction, while electron-withdrawing groups would decelerate it. For reactions with a negative ρ value, where a negative charge develops, the opposite trend would be observed.

Future Research Directions and Methodological Advancements

Development of Highly Selective and Efficient Difluoromethylthiolation Strategies

The future development of synthetic routes to compounds like 4-(difluoromethylthio)toluene hinges on the creation of highly selective and efficient difluoromethylthiolation strategies. Historically, methods often involved multi-step sequences with harsh conditions. However, recent and future efforts are focused on direct C–H functionalization and the development of advanced reagents that operate under mild conditions.

A significant advancement has been the move towards radical difluoromethylthiolation. One prominent strategy involves the use of the shelf-stable and readily available reagent, S-(difluoromethyl)benzenesulfonothioate (PhSO₂SCF₂H), which can generate the •SCF₂H radical under visible light irradiation. nih.gov This metal-catalyst-free approach offers a redox-neutral pathway to difluoromethylthiolate a broad spectrum of arenes and heteroarenes at room temperature. nih.gov For a substrate like toluene (B28343), achieving high regioselectivity (para-substitution) is a primary challenge. Future research will likely focus on refining these methods to control selectivity, which is often a combined effect of electronic and steric factors. nih.gov

Another evolving area is electrophilic difluoromethylthiolation. This involves reagents that deliver an electrophilic "SCF₂H⁺" equivalent to electron-rich aromatic rings. The development of novel reagents that avoid hazardous precursors, such as those requiring Cl₂ gas or diethylaminosulfur trifluoride (DAST), is a key objective. cas.cn The ideal reagent would be stable, safe to handle, and highly reactive under mild activation conditions, potentially using a Lewis acid catalyst to enhance electrophilicity. cas.cn

The table below summarizes and compares emerging difluoromethylthiolation strategies.

| Strategy | Typical Reagent/System | Activation Method | Key Advantages | Challenges for Future Research |

| Radical Difluoromethylthiolation | PhSO₂SCF₂H | Visible Light | Metal-free, mild conditions, redox-neutral, high functional group tolerance. nih.gov | Improving regioselectivity for substituted arenes, expanding substrate scope. |

| Electrophilic Difluoromethylthiolation | HCF₂SO₂Na/Ph₂PCl | Lewis Acid | Direct C-H functionalization of electron-rich arenes. | Development of safer and more stable reagents, reducing catalyst loading. cas.cn |

| Transition-Metal-Catalyzed | Aryl Diazonium Salts + SCF₂H Source | Copper Catalyst | Mild reaction conditions, good functional group compatibility. researchgate.net | Expanding beyond diazonium salts to direct C-H activation, catalyst cost and toxicity. |

Exploration of Novel Catalytic Systems for Sustainable Synthesis

Sustainability in chemical synthesis is a paramount goal, driving the exploration of novel catalytic systems that minimize waste, energy consumption, and the use of toxic materials. For the synthesis of this compound, this translates into a move away from stoichiometric reagents and towards catalytic, environmentally benign processes.

Photoredox catalysis stands out as a particularly promising green technology. By harnessing visible light, these systems can facilitate reactions under exceptionally mild conditions. nih.gov The development of new organic dyes or earth-abundant metal-based photosensitizers could further enhance the sustainability and cost-effectiveness of these methods. Future work will likely explore expanding the range of photocatalysts to tune redox potentials, thereby accessing new reactivity and improving reaction efficiency for challenging substrates.

In addition to photocatalysis, the development of novel transition-metal catalytic systems remains crucial. While copper has been used effectively, exploring catalysts based on more abundant and less toxic metals like iron or nickel is a key research avenue. researchgate.net The ultimate goal is to develop systems that can catalyze the direct C–H difluoromethylthiolation of toluene with high para-selectivity, bypassing the need for pre-functionalized starting materials like diazonium salts. researchgate.net This approach would significantly improve the atom economy of the synthesis.

Integration of Flow Chemistry and Automation in Difluoromethylthiolated Compound Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fluorinated compounds. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability.

For photochemical reactions, such as the visible-light-mediated difluoromethylthiolation, flow reactors offer a distinct advantage due to their high surface-area-to-volume ratio. This ensures uniform light penetration throughout the reaction medium, which is often a limiting factor in scaled-up batch photoreactors. The result is typically higher efficiency and shorter reaction times.

Furthermore, flow chemistry is ideally suited for handling potentially hazardous reagents or gaseous intermediates that can be generated and consumed in situ, minimizing risk. The integration of automated platforms with flow reactors can enable rapid reaction optimization through high-throughput screening of catalysts, solvents, and other parameters. This automated approach can accelerate the discovery of optimal conditions for the synthesis of this compound and its derivatives, facilitating a faster transition from laboratory discovery to industrial production.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Monitoring

A deep understanding of reaction mechanisms is fundamental to the rational design of improved synthetic methods. The transient and complex nature of catalytic cycles and reactive intermediates in difluoromethylthiolation reactions presents a significant analytical challenge. Future advancements will increasingly rely on the application of advanced spectroscopic techniques for in-situ or operando monitoring, which involves studying the catalyst and reacting species under actual working conditions. researchgate.netuu.nl

Operando spectroscopy can provide real-time kinetic and structural information, helping to identify key intermediates, catalyst resting states, and deactivation pathways. ethz.chresearchgate.net For instance, in a photocatalytic system, time-resolved UV-Vis or fluorescence spectroscopy could track the excited state of the photocatalyst, while in-situ IR or Raman spectroscopy could monitor the consumption of starting materials and the formation of products and intermediates in real-time. youtube.com For transition-metal-catalyzed reactions, techniques like X-ray Absorption Spectroscopy (XAS) could provide invaluable data on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. researchgate.net

The table below outlines potential applications of these techniques in studying difluoromethylthiolation reactions.

| Spectroscopic Technique | Type of Information Provided | Potential Application in Difluoromethylthiolation |

| In-situ FT-IR/Raman | Vibrational modes of molecules, functional group changes. | Monitoring substrate consumption and product formation; identifying key intermediates. youtube.com |

| Operando UV-Vis Spectroscopy | Electronic transitions. | Studying photocatalyst behavior; monitoring colored intermediates in transition metal catalysis. uu.nl |

| Operando X-ray Absorption (XAS) | Oxidation state and local coordination environment of metals. | Elucidating the active state of a transition metal catalyst (e.g., Cu(I)/Cu(II) cycle). researchgate.net |

| In-situ NMR Spectroscopy | Detailed structural information of species in solution. | Identifying and characterizing reaction intermediates and byproducts without isolation. |

The insights gained from these techniques will be instrumental in optimizing reaction conditions, improving catalyst stability, and designing next-generation catalytic systems.

Synergistic Application of Computational Chemistry and Experimental Studies

The partnership between computational chemistry and experimental synthesis has become a powerful engine for innovation. Density Functional Theory (DFT) calculations, in particular, have emerged as an indispensable tool for investigating reaction mechanisms, rationalizing observed selectivity, and predicting the properties of new molecules and catalysts. mdpi.comnih.gov

In the context of this compound synthesis, computational studies can: